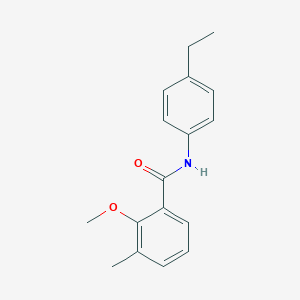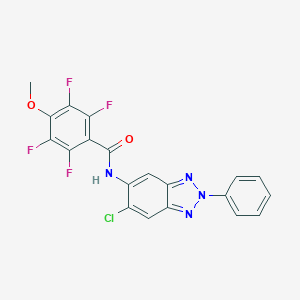![molecular formula C23H22ClN3O3S B250807 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B250807.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein that plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Inhibition of PKB activity by this compound leads to the suppression of cell growth and induction of apoptosis, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various preclinical studies. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is its high selectivity towards PKB. This makes it a valuable tool for studying the role of PKB in various cellular processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to explore its potential as a tool for studying the role of PKB in various physiological processes. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. The first step is the preparation of 3-chloro-4-nitroaniline, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The amide is then reduced with sodium borohydride to obtain the intermediate, which is further reacted with 4-(2-thienylcarbonyl)-1-piperazine to yield the final product.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein involved in the regulation of cell growth and differentiation. This makes it a promising candidate for the treatment of various types of cancer, including breast, prostate, and lung cancer.
Propriétés
Formule moléculaire |
C23H22ClN3O3S |
|---|---|
Poids moléculaire |
456 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-30-20-6-3-2-5-17(20)22(28)25-16-8-9-19(18(24)15-16)26-10-12-27(13-11-26)23(29)21-7-4-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) |
Clé InChI |
CVEWGBKCBBDFKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
